![molecular formula C32H39IN2O4 B2694662 N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) CAS No. 1399008-27-5](/img/structure/B2694662.png)

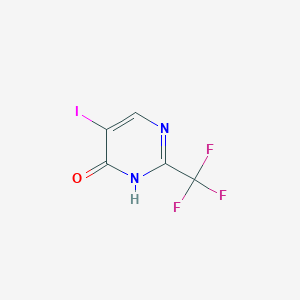

N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

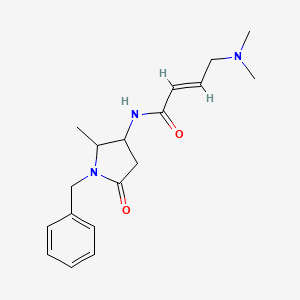

Synthesis Analysis

The synthesis of this compound involves the reaction of arylaldehydes , substituted 1,3-dicarbonyl compounds , and urea/thiourea under neat conditions. The ionic salt [BCMIM][Cl] (1,3-bis(carboxymethyl)imidazolium chloride) serves as a sustainable, recyclable, and metal-free ionic catalyst. The methodology provides high yields of the substituted dihydropyrimidin-2(1H)-one/thiones (DHPMs) with excellent atom economy and minimal catalyst loading .

科学的研究の応用

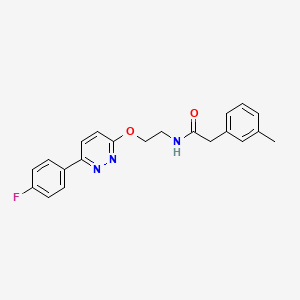

Radical Decomposition and Conjugate Addition

Radical decomposition of diacyloxyiodobenzenes, followed by decarboxylation and conjugate addition to dehydroamino acid derivatives, can lead to new analogues of diaminopimelic acid, which are significant in the synthesis of peptides and other nitrogen-containing compounds (Sutherland & Vederas, 2002).

Phase Transfer Catalyzed Polymerization

Diacyloxyiodobenzenes are used in phase transfer catalyzed polymerization reactions to synthesize compounds with mesomorphic behavior. These compounds are important for creating materials with specific optical and electronic properties, such as liquid crystals (Pugh & Percec, 1990).

Conducting Polymers from Low Oxidation Potential Monomers

Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including those synthesized from diacyloxyiodobenzenes, can produce conducting polymers. These polymers are stable in their conducting form due to their low oxidation potentials, making them valuable for electronic applications (Sotzing et al., 1996).

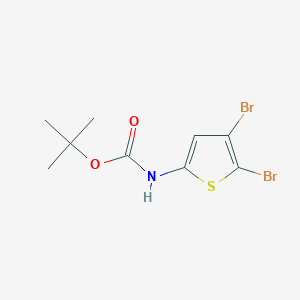

Dearomatization and Synthesis of Complex Molecules

The oxidative dearomatization of arenes mediated by diacyloxyiodobenzenes can lead to highly functionalized compounds. These methodologies are useful for synthesizing complex molecular structures, such as those found in natural products and pharmaceuticals (Lebrasseur et al., 2005).

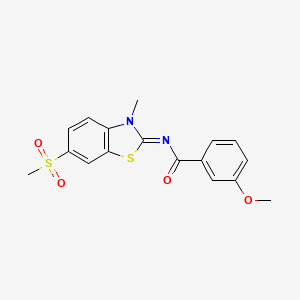

Dynamic NMR and DFT Investigation

Studies on bis(acetoxy)iodobenzenes reveal dynamic processes involving the interchange of oxygen atoms of the acyloxy groups, which are important for understanding reaction mechanisms and the stability of intermediate species in synthetic chemistry (Fusaro et al., 2012).

特性

IUPAC Name |

N-[(2S)-2-[2-iodo-3-[(2S)-1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yl]oxyphenoxy]propyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)/t24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYNHBKHWBZEMW-DQEYMECFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC[C@H](C)OC2=C(C(=CC=C2)O[C@@H](C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39IN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)

![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)